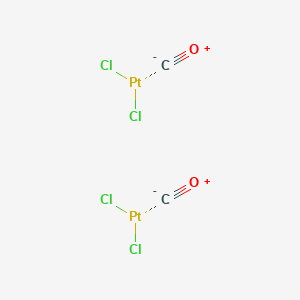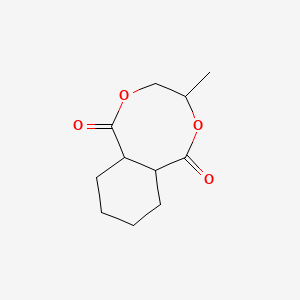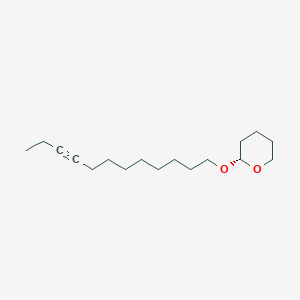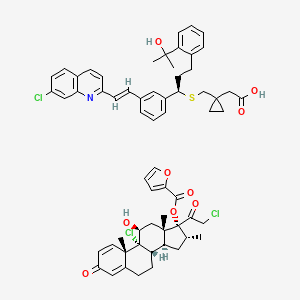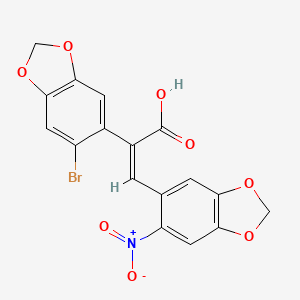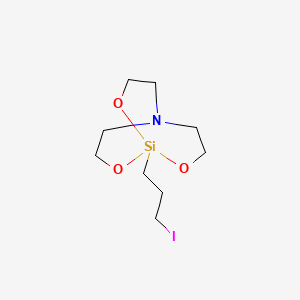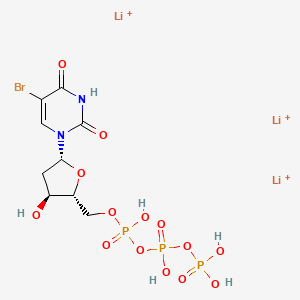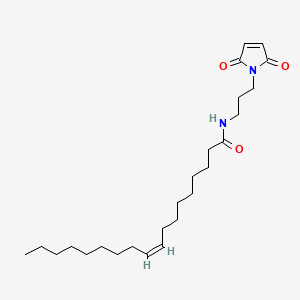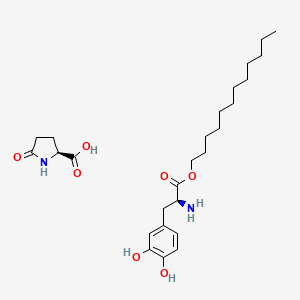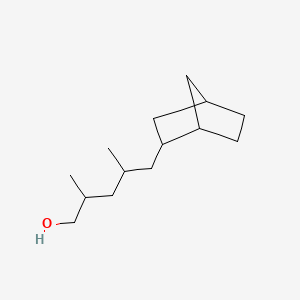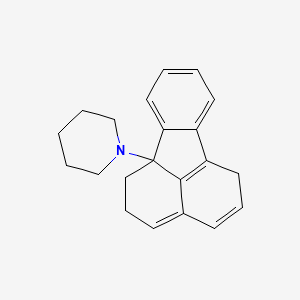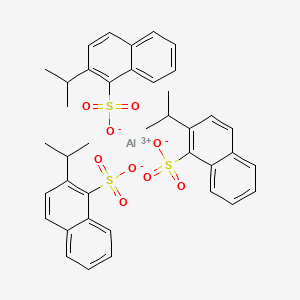
Aluminium (1-methylethyl)naphthalenesulphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aluminium (1-methylethyl)naphthalenesulphonate is a chemical compound with the molecular formula C39H39AlO9S3 and a molecular weight of 774.898098. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Aluminium (1-methylethyl)naphthalenesulphonate typically involves the reaction of naphthalenesulfonic acid with aluminium salts under controlled conditions. The reaction is carried out in an organic solvent, and the temperature and pH are carefully monitored to ensure the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using large reactors. The process involves the continuous addition of reactants and the removal of by-products to maintain the efficiency of the reaction. The final product is purified through crystallization or distillation .
Analyse Des Réactions Chimiques
Types of Reactions: Aluminium (1-methylethyl)naphthalenesulphonate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of specific reagents and conditions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminium hydride are employed to reduce the compound.
Substitution: Substitution reactions often involve halogens or other nucleophiles under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce alcohols or other reduced forms of the compound .
Applications De Recherche Scientifique
Aluminium (1-methylethyl)naphthalenesulphonate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and condensation reactions.
Biology: The compound is studied for its potential use in biological assays and as a reagent in biochemical research.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an adjuvant in vaccine formulations.
Mécanisme D'action
The mechanism of action of Aluminium (1-methylethyl)naphthalenesulphonate involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can lead to changes in cellular processes, such as signal transduction and metabolic pathways .
Comparaison Avec Des Composés Similaires
- Naphthalenesulfonic acid
- Aluminium naphthalenesulfonate
- Aluminium (1-methylethyl)benzenesulphonate
Comparison: Aluminium (1-methylethyl)naphthalenesulphonate is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it exhibits higher stability and reactivity, making it more suitable for certain applications in research and industry .
Propriétés
Numéro CAS |
85410-06-6 |
|---|---|
Formule moléculaire |
C39H39AlO9S3 |
Poids moléculaire |
774.9 g/mol |
Nom IUPAC |
aluminum;2-propan-2-ylnaphthalene-1-sulfonate |
InChI |
InChI=1S/3C13H14O3S.Al/c3*1-9(2)11-8-7-10-5-3-4-6-12(10)13(11)17(14,15)16;/h3*3-9H,1-2H3,(H,14,15,16);/q;;;+3/p-3 |
Clé InChI |
WAQKQYWOJWXXCF-UHFFFAOYSA-K |
SMILES canonique |
CC(C)C1=C(C2=CC=CC=C2C=C1)S(=O)(=O)[O-].CC(C)C1=C(C2=CC=CC=C2C=C1)S(=O)(=O)[O-].CC(C)C1=C(C2=CC=CC=C2C=C1)S(=O)(=O)[O-].[Al+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





